molecular formula C13H21Cl2FN2 B1393677 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1286274-28-9

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B1393677
CAS No.: 1286274-28-9
M. Wt: 295.22 g/mol
InChI Key: DTJULUKNPRJJPO-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2 It is a derivative of piperidine, a heterocyclic amine, and features a fluorinated benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide (OH-), cyanide (CN-), amines (NH2R)

Major Products Formed:

Scientific Research Applications

1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated benzyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as altered neurotransmitter release or enzyme inhibition .

Comparison with Similar Compounds

  • 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
  • 1-(4-Methylbenzyl)piperidin-4-amine dihydrochloride
  • 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine dihydrochloride

Comparison: 1-(2-Fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both fluorine and methyl groups on the benzyl ring. This combination enhances its chemical stability and binding affinity compared to similar compounds that lack either the fluorine or methyl group. The fluorine atom, in particular, contributes to increased lipophilicity and metabolic stability, making it a valuable compound in drug development.

Properties

IUPAC Name

1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16;;/h2-3,8,12H,4-7,9,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJULUKNPRJJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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